REACTION_CXSMILES
|
[NH2:1][C:2]([O:4][CH2:5][CH3:6])=O.C(N=C=O)CCCCCN=[C:14]=[O:15].C1(CN=C=O)C(CN=[C:27]=[O:28])=CC=CC=1.[C:33]1(N=C=O)C(N=C=O)=CC=C[CH:38]=1.C1CCCCC1.[CH3:51][C:52]1[C:53](N=C=O)=[CH:54][C:55]([N:58]=[C:59]=[O:60])=[CH:56][CH:57]=1.ClC1C=CC=C(N=C=O)C=1N=C=O.C1C(CC2C=CC(N=C=O)=CC=2)=CC=C(N=C=O)C=1>>[CH2:14]([C:6]([CH2:5][OH:4])([CH2:27][OH:28])[CH2:33][CH3:38])[OH:15].[CH3:51][C:52]1[C:53]([N:1]=[C:2]=[O:4])=[CH:54][C:55]([N:58]=[C:59]=[O:60])=[CH:56][CH:57]=1 |f:3.4|
|
Name
|
polyisocyanates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyisocyanates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
Name
|
naphthalene-1,5-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
triphenylmethane-4,4',4"-triisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
xylylene-2,2'-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
isopropylbenzene-2,4-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCN=C=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)CN=C=O)CN=C=O
|
Name
|
1-methyl-2,4-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclohexane phenylene diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)N=C=O)N=C=O.C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Name
|
chlorophenylene diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)N=C=O)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(CC)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]([O:4][CH2:5][CH3:6])=O.C(N=C=O)CCCCCN=[C:14]=[O:15].C1(CN=C=O)C(CN=[C:27]=[O:28])=CC=CC=1.[C:33]1(N=C=O)C(N=C=O)=CC=C[CH:38]=1.C1CCCCC1.[CH3:51][C:52]1[C:53](N=C=O)=[CH:54][C:55]([N:58]=[C:59]=[O:60])=[CH:56][CH:57]=1.ClC1C=CC=C(N=C=O)C=1N=C=O.C1C(CC2C=CC(N=C=O)=CC=2)=CC=C(N=C=O)C=1>>[CH2:14]([C:6]([CH2:5][OH:4])([CH2:27][OH:28])[CH2:33][CH3:38])[OH:15].[CH3:51][C:52]1[C:53]([N:1]=[C:2]=[O:4])=[CH:54][C:55]([N:58]=[C:59]=[O:60])=[CH:56][CH:57]=1 |f:3.4|
|
Name
|
polyisocyanates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyisocyanates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
Name
|
naphthalene-1,5-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
triphenylmethane-4,4',4"-triisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
xylylene-2,2'-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
isopropylbenzene-2,4-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCN=C=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)CN=C=O)CN=C=O
|
Name
|
1-methyl-2,4-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclohexane phenylene diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)N=C=O)N=C=O.C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Name
|
chlorophenylene diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)N=C=O)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(CC)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |